CuTMPyP4

Description

Porphyrins as Macrocyclic Systems in Chemical and Biological Research

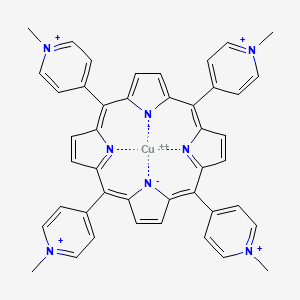

Porphyrins are a class of heterocyclic, macrocyclic organic compounds characterized by their distinctive structure: four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges (=CH−). This arrangement results in a planar macrocyclic structure with an extended 18 π-electron conjugated system, conferring aromaticity and unique photophysical and electrochemical properties. frontiersin.orgwikipedia.orgontosight.ai The central cavity of the porphyrin ring is capable of accommodating a wide range of metal cations, forming metalloporphyrins. frontiersin.orgebsco.comresearchgate.net

These compounds are ubiquitous in nature, often referred to as "pigments of life," and play indispensable roles across the plant and animal kingdoms. frontiersin.orgamericanscientist.org For instance, heme, an iron-porphyrin complex, is fundamental to oxygen transport in vertebrates as a component of hemoglobin. wikipedia.orgontosight.aiebsco.com In plants, chlorophyll, a magnesium-porphyrin derivative, is essential for light harvesting and electron transfer in photosynthesis. wikipedia.orgontosight.aiebsco.comamericanscientist.org Other biological functions include roles in electron transport chains (cytochromes) and as prosthetic groups in various enzymes like catalases and peroxidases. ontosight.aiamericanscientist.orgnih.gov Porphyrin derivatives are also crucial for the synthesis of vitamin B12, where cobalt is bound to a porphyrin structure. ebsco.comamericanscientist.org

Beyond their natural prevalence, porphyrins and their derivatives are extensively utilized in chemical research due to their tunable optoelectronic properties and catalytic activity. frontiersin.orgmdpi.com They serve as biomimetic catalysts in various chemical processes, are employed in molecular recognition and metal-ion sensing applications, and have been investigated for their potential in photodynamic therapy (PDT) and as anti-inflammatory, anti-cancer, and anti-oxidant agents. frontiersin.orgwikipedia.orgontosight.ainih.govresearchgate.net

Overview of Cationic Metalloporphyrins in Nucleic Acid Recognition

The interaction between small molecules and nucleic acids (DNA and RNA) is critical for numerous biological processes, including gene regulation, replication, and repair. iaanalysis.com Cationic metalloporphyrins, characterized by their positively charged peripheral groups and planar aromatic cores, are particularly well-suited for binding to the negatively charged phosphate (B84403) backbone of nucleic acids. umons.ac.bescienceopen.com This electrostatic attraction, combined with the potential for π-π stacking interactions with nucleobases, enables various binding modes. umons.ac.beresearchgate.netresearchgate.net

Common mechanisms of nucleic acid recognition by cationic metalloporphyrins include:

Intercalation: The planar porphyrin macrocycle inserts itself between adjacent base pairs of double-stranded DNA. umons.ac.beresearchgate.netnih.gov

Groove Binding: The molecule resides within the major or minor grooves of the DNA helix, interacting with the exposed edges of the base pairs. umons.ac.benih.gov

External Stacking/End-Stacking: The porphyrin stacks onto the terminal base pairs of nucleic acid structures, particularly relevant for non-canonical structures like G-quadruplexes. researchgate.netresearchgate.netoup.com

A significant area of research involves the specific recognition and stabilization of non-canonical nucleic acid structures, such as G-quadruplexes (G4s). G4s are secondary structures formed by guanine-rich sequences, characterized by stacked guanine (B1146940) tetrads. researchgate.netmdpi.commdpi.com Cationic porphyrins are widely studied as ligands for G4s, with their ability to stabilize these structures being of interest in various biological and therapeutic contexts. researchgate.netmdpi.commdpi.comacs.org The specificity of these interactions can be influenced by the porphyrin's side arm substituents, which can introduce steric hindrance to prevent intercalation into double-stranded DNA, thereby enhancing selectivity for G-quadruplexes. oup.com

Positioning CuTMPyP4 within the Landscape of Porphyrin-Based Molecular Tools

This compound, or copper(II) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is a prominent example of a cationic metalloporphyrin widely investigated for its interactions with nucleic acids. researchgate.netnih.gov It is the copper(II) derivative of the well-known free-base porphyrin TMPyP4 (meso-tetrakis(N-methyl-4-pyridyl)porphine). researchgate.netnih.gov The presence of four positively charged N-methyl-4-pyridyl groups makes this compound highly water-soluble and facilitates strong electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. scienceopen.commdpi.com

This compound is particularly recognized for its ability to interact with and stabilize G-quadruplex DNA structures. researchgate.netresearchgate.netacs.org Research indicates that this compound molecules primarily engage in external stacking at each end of the guanine runs within G-quadruplexes. researchgate.netresearchgate.net While its binding affinity varies depending on the specific G-quadruplex topology, it has been shown to induce bathochromicity and hypochromicity of the porphyrin Soret band upon binding, indicative of interaction. researchgate.netacs.org

When compared to its free-base counterpart, TMPyP4, and other metal derivatives like ZnTMPyP4, the copper complex exhibits distinct binding characteristics and stabilizing abilities. For instance, studies have shown that while TMPyP4 stabilizes G-quadruplexes, its selectivity has been challenged in some contexts. mdpi.commdpi.com In contrast, ZnTMPyP4 has often emerged as a superior ligand to TMPyP4 in terms of G-quadruplex stabilization. acs.org this compound's interaction with G-quadruplexes has been quantified, with binding affinities typically in the moderate range (Ka ~ 106–107 M–1) and typical binding stoichiometries of 1:1 or 2:1 porphyrin-to-G-quadruplex. researchgate.netacs.org The specific metal ion coordinated within the porphyrin core significantly influences the binding modes and affinities, making this compound a valuable tool for exploring metal-ion effects on porphyrin-nucleic acid interactions. nih.govacs.org

Properties

Molecular Formula |

C44H36CuN8+4 |

|---|---|

Molecular Weight |

740.4 g/mol |

IUPAC Name |

copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |

InChI |

InChI=1S/C44H36N8.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |

InChI Key |

IWBZPROSINYBFE-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |

Synonyms |

copper(II) meso-tetra(N-methyl-4-pyridyl)porphyrin copper(II)-meso-(4-N-tetramethylpyridyl)porphyrin CuTMpyP(4) |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modulation of Cutmpyp4 Derivatives

Advanced Synthetic Routes for CuTMPyP4

The synthesis of this compound primarily involves two key stages: the preparation of the metal-free porphyrin ligand, 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin (TMPyP4), followed by its metallation with copper(II) ions.

The free-base ligand, TMPyP4, is typically synthesized through the methylation of the corresponding tetra(4-pyridyl)porphyrin (para-TPyP). This methylation reaction is commonly performed by heating para-TPyP with an excess of methyl tosylate (e.g., 100 equivalents) in a dried solvent such as N,N-dimethylformamide (DMF) for approximately 18 hours under reflux and an inert argon atmosphere, while excluding light. This method has been reported to yield the para-TMPyP product as a purple solid in high yields, often around 85%. fishersci.com

Following the synthesis of the free-base TMPyP4 ligand, the incorporation of copper(II) into the porphyrin macrocycle proceeds through a metallation reaction. This process involves the coordination of the copper(II) cation into the central core of the porphyrin.

Functionalization and Derivatization Strategies of the Porphyrin Core and Peripheral Substituents

The versatile structure of porphyrins allows for extensive functionalization and derivatization, enabling the fine-tuning of their electronic, optical, and chemical properties. These modifications can occur at the porphyrin core or on its peripheral substituents.

Porphyrin Core Modification : Strategies for modifying the porphyrin core involve replacing the pyrrole (B145914) nitrogens with other heteroatoms such as oxygen (O), sulfur (S), selenium (Se) (chalcogens), or phosphorus (P). This core modification can significantly alter the porphyrinoid's structure, electronic properties, and reactivity, opening avenues for novel applications. bioregistry.io

Chelation Chemistry of Copper within the Porphyrin Macrocycle

The chelation of copper(II) within the porphyrin macrocycle is a fundamental aspect of this compound's chemistry, dictating its stability, coordination environment, and reactivity.

Porphyrins are highly effective chelating agents due to their four pyrrole nitrogen atoms, which are particularly selective for metal ions with an ionic radius of approximately 70 pm. Copper(II), with an ionic radius of about 72 pm, fits well into the central cavity of the planar tetrapyrrolic ring.

The metallation reaction of porphyrins with metal ions like copper(II) is generally a slow process. The mechanism typically involves several steps:

Porphyrin Ring Deformation : The porphyrin macrocycle undergoes a conformational change to accommodate the incoming metal ion.

Outer-Sphere Association : The solvated metal ion associates with the porphyrin.

Solvent Exchange : A coordinated solvent molecule on the metal ion is exchanged with the first pyrrolenine nitrogen atom of the porphyrin.

Chelate-Ring Closure : Subsequent chelate-ring closure occurs, leading to the formation of a "sitting-atop complex" and the liberation of additional solvent molecules.

Deprotonation : The two pyrrole nitrogen atoms, which are initially protonated in the free-base porphyrin, undergo deprotonation, leading to the formation of the final metallated porphyrin.

For copper(II) metallation, two distinct reaction pathways have been proposed: a metal-assisted path and a direct insertion pathway. The kinetics of this process can exhibit complex dependencies on copper(II) ion concentrations (linear and second-order terms) and an inverse dependence on hydrogen ion concentration. The final copper(II) porphyrin complex, such as this compound, typically adopts a square planar geometry around the copper ion. However, the presence of axial ligands can lead to a five-coordinate square pyramidal geometry, which can influence the binding energetics and photophysical properties, such as solvent-induced fluorescence quenching when axial coordination sites are accessible.

| Parameter | Value (for meso-tetrakis(4-sulfonatophenyl)porphyrin metallation with Cu(II)) | Unit | Reference |

|---|---|---|---|

| Activation Enthalpy (ΔH≠) | +163 ± 15 | kJ·mol⁻¹ | |

| Activation Entropy (ΔS≠) | +136 ± 11 | J·K⁻¹ |

Structural Isomers and Their Copper(II) Complexes (e.g., CuTMPyP2, CuTMPyP3)

This compound is part of a family of cationic N-methylpyridinium porphyrins, which includes structural isomers differing in the position of the N-methylpyridinium groups on the meso-phenyl rings. The most studied isomers are TMPyP2, TMPyP3, and TMPyP4, where the N-methylpyridinium groups are at the ortho (2-), meta (3-), and para (4-) positions, respectively.

TMPyP2 (meso-tetrakis(N-methylpyridinium-2-yl)porphyrin) : This isomer features the methylpyridinium groups at the ortho positions. It is characterized by significant steric hindrance due to the proximity of these groups to the porphyrin core, which can lead to non-planar distortions. TMPyP2 tends to remain in solution even in strong acidic conditions (e.g., 2.0M HClO4), indicating lower basicity or different aggregation behavior compared to its isomers. Rotational (atropo) isomers have been identified for metal-free meso-tetrakis(N-alkylpyridinium-2-yl)porphyrins and their metal complexes.

TMPyP3 (5,10,15,20-tetrakis(N-methylpyridinium-3-yl)porphyrin) : In this isomer, the methylpyridinium groups are at the meta positions. TMPyP3 is described as a non-planar ligand. Its precipitation from 2.0M HClO4 requires a longer time (24 hours at 0°C) compared to TMPyP4. TMPyP3 has shown higher efficiency than TMPyP4 in some photodynamic inactivation (PDI) studies. fishersci.com

TMPyP4 (5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin) : This is the para isomer, generally considered a planar cationic porphyrin. It precipitates immediately from 2.0M HClO4.

The copper(II) complexes of these isomers, such as CuTMPyP2 and CuTMPyP3, exhibit distinct properties compared to this compound, primarily due to the steric and electronic effects of the pyridinium (B92312) substituents. For instance, while this compound binds to G-quadruplex DNA via two modes (end-stacking and intercalation), CuTMPyP2 and CuTMPyP3 bind by a single mode. The saturation stoichiometry for the interaction with G-quadruplex DNA also differs, with this compound forming a 4:1 ligand-to-DNA complex, whereas CuTMPyP2 and CuTMPyP3 form 2:1 complexes. The equilibrium constant for the formation of the (TMPyP4)1/DNA complex (K1 = 3.7 × 10^6 M⁻¹) is approximately two orders of magnitude higher than that for the (TMPyP2)1/DNA complex (K1 = 7.0 × 10^4 M⁻¹). These differences highlight how the positional isomerism of the pyridinium substituents significantly impacts the binding affinity and mode of interaction with biological targets.

| Compound | Planarity | Binding Modes to G-quadruplex DNA | Saturation Stoichiometry (Ligand:DNA) | Equilibrium Constant (K₁) for (Ligand)₁/DNA Complex (M⁻¹) |

|---|---|---|---|---|

| TMPyP4 | Planar | Two (end-stacking, intercalation) | 4:1 | 3.7 × 10⁶ |

| TMPyP3 | Non-planar | Single | 2:1 | Not specified, but lower than TMPyP4 |

| TMPyP2 | Non-planar | Single | 2:1 | 7.0 × 10⁴ |

Interactions of Cutmpyp4 with Nucleic Acid Structures

Binding Mechanisms and Modes with Deoxyribonucleic Acid (DNA)

CuTMPyP4 interacts with double-stranded DNA through multiple binding modes, influenced by its planar porphyrin core and positively charged pyridyl rings. These interactions can lead to significant structural alterations in the DNA helix.

Intercalative Binding Interactions

Intercalation is a well-characterized binding mode for this compound with DNA. The porphyrin system, with its copper atom positioned near the helical axis, can insert itself within the helical stack of DNA. For instance, in a hexamer duplex, [d(CGATCG)]2, this compound has been observed to bind by normal intercalation between the cytosine (C) and guanine (B1146940) (G) bases of the 5' TCG 3' sequence. fishersci.comnih.govnih.gov

This intercalative binding involves the planar aromatic porphyrin ring being introduced between two adjacent DNA base pairs. rsc.orgnih.gov Such an insertion typically leads to an unwinding and elongation of the DNA helix, which are characteristic structural changes associated with classical intercalation. rsc.orgnih.govuni.lu Spectroscopically, intercalative binding is often characterized by a significant red-shift (greater than 15 nm) and a hypochromic effect (larger than 35%) in the porphyrin's Soret band in UV-Vis absorption spectra. frontierspecialtychemicals.com

Groove Binding Recognition (Minor and Major Grooves)

Beyond intercalation, this compound also engages in groove binding interactions with DNA. Studies have shown that the pyridyl rings of this compound can be located within both the minor and major grooves of the DNA helix. fishersci.comnih.gov These interactions are primarily stabilized by favorable electrostatic forces between the positively charged nitrogen atoms of the pyridyl rings and the negatively charged phosphate (B84403) oxygen atoms of the DNA backbone. fishersci.comnih.govrsc.org

Groove binding, particularly minor groove binding, is often favored in adenine-thymine (A-T)-rich regions of DNA due to the narrower and slightly deeper shape of the minor groove in these areas. rsc.orgnih.gov In contrast to intercalation, groove binding typically results in only minor structural perturbations to the DNA helix. nih.gov

External Stacking Interactions

External stacking represents another mode of interaction where this compound molecules associate with the exterior of the DNA helix without directly inserting between base pairs. This can involve porphyrins organizing along the DNA surface without direct interaction with each other. rsc.org

In the context of this compound's interaction with DNA, steric clashes between the pyridyl rings and the DNA backbone have been observed. These clashes can extend the DNA along its axis and prevent the formation of van der Waals stacking contacts within the complex's interior. fishersci.comnih.gov The absence of these stacking contacts, which are primary contributors to DNA stability, can lead to a destabilization of the DNA duplex and reduce the energetic cost of local melting. fishersci.comnih.gov An induced bisignate circular dichroism (CD) signal in the Soret region, albeit with lower intensity, can be indicative of such external stacking, arising from long-range exciton (B1674681) coupling between porphyrins bound to the DNA helix. rsc.org

Mechanisms of Base Extrusion and Helix Distortion

A notable and unique mechanism observed for this compound is its ability to induce base extrusion and significant helix distortion in DNA. X-ray crystallographic studies have revealed that this compound can extrude a base, such as the cytosine from a 5' CGA 3' sequence, out of the DNA helical stack. fishersci.comnih.govnih.gov This base extrusion is believed to be facilitated by the steric clashes between the pyridyl rings of the porphyrin and the DNA backbone. fishersci.comnih.gov

Interactions with G-quadruplex (GQ) DNA Structures

This compound also interacts with G-quadruplex (GQ) DNA structures, which are non-canonical nucleic acid conformations formed by guanine-rich sequences. The binding of this compound to GQs can influence their stability and conformation, though the specific effects can vary depending on the GQ sequence and experimental conditions.

Stabilization and Destabilization Effects on GQ Conformations

This compound has been shown to interact with and generally stabilize G-quadruplex structures, although its stabilizing effect can be weaker compared to other metalloporphyrins like ZnTMPyP4 or the metal-free TMPyP4. For instance, in studies involving the d(TAGGG)2 G-quadruplex, this compound exhibited a melting temperature increase (ΔT1/2) of 4.7 °C. In comparison, ZnTMPyP4 and TMPyP4 showed more pronounced stabilization effects with ΔT1/2 values of 13.5 °C and 13.8 °C, respectively. nih.govporphychem.comfishersci.ca Conversely, platinum derivatives like PtTMPyP4 have been reported to exhibit a slight destabilizing effect (ΔT1/2 = -2.9 °C) on this same G-quadruplex. nih.govfishersci.ca

Table 1: Comparative Stabilization Effects of Porphyrins on d(TAGGG)2 G-quadruplex

| Porphyrin Compound | ΔT1/2 (°C) | Effect on GQ Conformation |

| This compound | 4.7 | Weaker Stabilization |

| ZnTMPyP4 | 13.5 | Effective Stabilization |

| TMPyP4 | 13.8 | Effective Stabilization |

| PtTMPyP4 | -2.9 | Weak Destabilization |

Note: Data derived from studies at 1:2 GQ to porphyrin ratio. nih.govporphychem.comfishersci.ca

This compound primarily binds to parallel-stranded G-quadruplexes through external stacking interactions. For oligonucleotides such as d(T4GnT4) (where n ranges from 4 to 10), two this compound molecules are proposed to externally stack at each end of the guanine run. frontierspecialtychemicals.com Evidence for this mode of binding comes from absorption titrations, which show bathochromicity (8.3 ± 2 nm) and hypochromicity (46.2–48.6%) of the porphyrin Soret band upon binding, indicating stacking interactions. frontierspecialtychemicals.com Induced emission spectra further suggest that the ligand is protected from the solvent, supporting its internalization or close association with the quadruplex structure. frontierspecialtychemicals.com

For longer G-quadruplex sequences, such as d(T4G8T4), evidence also suggests the possibility of an intercalative binding mode for a this compound molecule within the GQ structure. frontierspecialtychemicals.com Binding stoichiometry studies have indicated a 2:1 porphyrin-to-quadruplex ratio for d(T4G4T4) and a 3:1 ratio for d(T4G8T4). frontierspecialtychemicals.com Binding constants for this compound with d(T4G4T4) were approximated at 5.6 x 10^6 M^-1 (Scatchard model) and 1.3 x 10^6 M^-1 (McGhee-von Hippel model), while for d(T4G8T4), they were 5.2 x 10^7 M^-1 (Scatchard) and 2.4 x 10^6 M^-1 (McGhee-von Hippel). frontierspecialtychemicals.com

While the metal-free ligand TMPyP4 has shown complex behavior, including both stabilization and destabilization of G-quadruplexes depending on the specific RNA or DNA sequence and conditions, the available research on this compound specifically points towards a general, albeit sometimes weaker, stabilizing effect on DNA G-quadruplexes, primarily through end-stacking. fishersci.ca

End-Stacking Interactions with G-Tetrads

This compound is known to engage in end-stacking interactions with G-tetrads, a prevalent binding mode for planar G-quadruplex ligands. Studies have demonstrated that this compound molecules externally stack at each end of the guanine runs in parallel-stranded G-quadruplexes nih.govfishersci.cafishersci.ptnih.govnih.govgoogleapis.comacs.org. For instance, investigations involving parallel-stranded G-quadruplexes formed by oligonucleotides such as d(T₄G₄T₄) and d(T₄G₈T₄) revealed specific binding stoichiometries. This compound exhibited a 2:1 binding stoichiometry with d(T₄G₄T₄) and a 3:1 stoichiometry with d(T₄G₈T₄) fishersci.caacs.org. Further characterization using a series of guanine-rich oligonucleotides, d(T₄GₙT₄) where n ranges from 4 to 10, indicated a maximum porphyrin-to-quadruplex stoichiometry of 2:1 for both the shortest (n=4) and longest (n=10) quadruplexes, supporting the model of two this compound molecules externally stacking at each end nih.govnih.gov.

Upon binding, absorption titrations of this compound with these quadruplexes induce bathochromicity (a red shift) and hypochromicity (a decrease in intensity) of the porphyrin Soret band, with larger changes observed for longer oligonucleotides fishersci.canih.govnih.govacs.org. These spectral changes suggest that the bound porphyrin is protected from the solvent environment fishersci.canih.govnih.gov. Electron paramagnetic resonance (EPR) spectroscopy further supports this binding mode, showing an increase in the Cu-N superhyperfine coupling constant and indicating that the bound this compound molecules occupy magnetically noninteracting sites on the quadruplexes fishersci.canih.govnih.govacs.org.

The binding affinity of this compound for G-quadruplexes is significant. Approximate binding constants determined using the Scatchard model were reported as 5.6 × 10⁶ M⁻¹ for d(T₄G₄T₄) quadruplexes and 5.2 × 10⁷ M⁻¹ for d(T₄G₈T₄) quadruplexes fishersci.cagoogleapis.comacs.org.

Table 1: this compound Binding Parameters to Parallel-Stranded G-Quadruplexes

| G-Quadruplex Oligonucleotide | Binding Stoichiometry (this compound:GQ) | Binding Constant (Kₐ, M⁻¹) (Scatchard Model) |

| d(T₄G₄T₄) | 2:1 | 5.6 × 10⁶ fishersci.cagoogleapis.comacs.org |

| d(T₄G₈T₄) | 3:1 | 5.2 × 10⁷ fishersci.cagoogleapis.comacs.org |

| d(T₄GₙT₄) (n=4-10) | 2:1 (maximum) nih.govnih.gov | Not specified for all n |

Intercalation within G-Quadruplexes

Beyond end-stacking, evidence suggests that this compound can also intercalate within G-quadruplex structures, particularly with longer G-quadruplex sequences fishersci.cafishersci.ptacs.orgfrontiersin.org. Intercalation involves the insertion of the planar porphyrin molecule between adjacent stacked G-tetrads frontiersin.orgflybase.org. This binding mode can lead to a slight separation of the stacked G-tetrads to accommodate the ligand frontiersin.orgflybase.org. EPR data has been reported that is consistent with the intercalation of this compound into a d(T₄G₈T₄)₄ G-quadruplex frontiersin.orgflybase.org. While the metal-free ligand TMPyP4 is well-documented for its ability to intercalate into G-quadruplexes, this behavior extends to its metal derivatives, including this compound, especially in contexts where the quadruplex length allows for such an insertion frontiersin.orgflybase.org.

Influence on GQ Topology and Polymorphism

G-quadruplex structures exhibit significant structural polymorphism, with their topology being influenced by various factors, including the oligonucleotide sequence, solution conditions, and the presence of interacting ligands nih.govnih.gov. Ligands such as this compound play a role in inducing or stabilizing G-quadruplex formation fishersci.cafishersci.ptnih.govnih.gov.

Interactions with Duplex DNA

This compound is known to interact with canonical duplex DNA structures. An X-ray crystallographic study of this compound in complex with a hexamer duplex, [d(CGATCG)]₂, revealed that the porphyrin system, with its central copper atom, is situated within the helical stack google.com. The binding mechanism involves normal intercalation between specific base pairs, such as the C and G of 5'-TCG-3', and can also lead to the extrusion of a base, such as the C of 5'-CGA-3' google.com.

The stability of the this compound-duplex DNA complex is significantly enhanced by electrostatic interactions. The positively charged nitrogen atoms of the porphyrin's pyridyl rings form favorable interactions with the negatively charged phosphate oxygen atoms of the DNA backbone, drawing the porphyrin into the duplex interior google.com. However, these interactions are not without structural consequences. Steric clashes between the pyridyl rings and the DNA backbone can cause the DNA to extend along its axis, which in turn precludes the formation of optimal van der Waals stacking contacts within the interior of the complex. This unusual lack of stacking contacts can destabilize the DNA duplex and reduce the energetic cost associated with local melting, thereby facilitating base extrusion google.com.

Preferential Binding to Duplex vs. Single-Stranded DNA

The parent ligand, TMPyP4, has been reported to bind to various nucleic acid structures, including duplex DNA, triplex DNA, G-quadruplexes, and single-stranded DNA, with similar affinities (e.g., K_d ≈ 200 nM) science.gov. This suggests that TMPyP4 is not a highly structure-selective ligand science.gov. While specific comparative affinity data for this compound directly contrasting its binding to generic single-stranded DNA (not folded into G-quadruplexes) versus duplex DNA are not as extensively detailed in the provided literature as for G-quadruplexes versus duplex DNA, the general behavior of porphyrin derivatives often mirrors that of the parent compound in terms of broad nucleic acid interaction. One study indicated that CuTMpyP-4 can exhibit groove binding to some single-stranded and double-stranded polynucleotides.

Comparative Analysis of Binding to Canonical B-DNA vs. Non-Canonical Structures

This compound interacts with canonical B-DNA through intercalation and can induce distortions, including base extrusion google.com. In comparison to non-canonical structures, this compound demonstrates a strong affinity for G-quadruplexes, as detailed in sections 3.2.2 and 3.2.3. The parent compound, TMPyP4, is known to bind to various non-canonical DNA structures, such as triplex DNA and G-quadruplexes, as well as canonical B-DNA, without exhibiting significant selectivity between these forms science.gov. This implies that this compound, as a derivative, also interacts broadly with different DNA topologies, including both canonical B-DNA and non-canonical structures like G-quadruplexes.

Interactions with Ribonucleic Acid (RNA) Structures

This compound and its related copper(II) porphyrin derivatives interact with ribonucleic acid (RNA) structures. Studies have shown that cationic copper(II) porphyrins, including those derived from this compound, bind to RNA hairpins that feature A-form duplex domains. These porphyrins primarily intercalate into the stem regions of RNA duplexes, a binding mode observed irrespective of the base pair composition. The induced circular dichroism (CD) signals upon binding were found to be highly dependent on the specific porphyrin structure and the base content of the RNA host. For example, induced CD spectra have been observed for this compound interacting with G≡C-rich RNA hosts (such as GACG and ACGC) and A=U-rich RNA hosts (such as AUGU), indicating its association with these RNA structures.

While the metal-free TMPyP4 has been reported to have a destabilizing and unwinding effect on RNA G-quadruplex structures, potentially disrupting protein interactions, the specific effect of this compound on RNA G-quadruplexes, beyond its interaction with RNA duplexes, is less explicitly detailed in the provided search results. The available data primarily highlight this compound's ability to intercalate into RNA duplex regions.

Binding to RNA G-quadruplexes

This compound has been shown to interact with parallel-stranded G-quadruplexes formed by oligonucleotides such as d(T₄G₄T₄) and d(T₄G₈T₄). acs.orgnih.gov Absorption titrations of this compound with these quadruplexes induce both bathochromicity (red-shift) and hypochromicity (decrease in intensity) of the porphyrin Soret band, with more pronounced changes observed for longer oligonucleotides. acs.orgnih.gov These spectral changes are indicative of direct binding and stacking interactions between the porphyrin and the G-quadruplex structure. acs.orgnih.gov Induced emission spectra further suggest that the ligand is protected from the solvent upon binding. acs.orgnih.gov

While this compound is often associated with stabilizing DNA G-quadruplexes, the related cationic porphyrin TMPyP4 (the metal-free analogue) has shown a more complex and sometimes opposite effect on RNA G-quadruplexes. For instance, TMPyP4 has been reported to unfold or destabilize certain RNA G-quadruplex structures, such as the unusually stable all-purine RNA G-quadruplex (M3Q) located in the 5'-UTR of MT3-MMP mRNA. nih.govnih.gov This suggests that the presence of the copper ion in this compound might influence its specific interactions and effects on RNA G-quadruplexes compared to its metal-free counterpart. Studies on TMPyP4 have shown it can bind to RNA G-quadruplexes via groove-bound and top-face bound conformations, leading to disruption of Hoogsteen hydrogen bonds and subsequent intercalation. nih.govbiorxiv.org

Modulation of RNA Secondary Structures

Beyond G-quadruplexes, the broader impact of this compound on other RNA secondary structures is also relevant. RNA secondary structures, including hairpins, long-range interactions, and pseudoknots, are crucial for various cellular processes like RNA synthesis, splicing, and translation. nih.govuni-greifswald.deleidenuniv.nl While direct extensive research solely on this compound's modulation of general RNA secondary structures (excluding G-quadruplexes) is less detailed in the provided snippets, the general interaction of porphyrins with nucleic acids suggests potential for broader influence. For example, the interaction of this compound with rA•rU base pairs in duplex RNAs has been noted. researchgate.net The ability of porphyrins to bind to single-stranded nucleic acids, leading to shifts in the Soret band, indicates a general interaction with RNA structures, even if the specific mechanisms of modulation for non-quadruplex forms are not always fully elucidated for this compound. nih.gov

Binding Affinity, Stoichiometry, and Kinetics

The interaction of this compound with nucleic acids is characterized by specific binding affinities, stoichiometric ratios, and kinetic parameters.

Determination of Binding Constants (Kα)

The binding affinity of this compound to G-quadruplexes has been quantified using various models. For instance, the approximate binding constant (Kα) for this compound with the parallel-stranded G-quadruplex formed by d(T₄G₄T₄) (referred to as (1)₄) is reported as 5.6 × 10⁶ M⁻¹ according to the Scatchard model and 1.3 × 10⁶ M⁻¹ using the McGhee−von Hippel model, in terms of potential binding sites. acs.orgnih.gov For the longer oligonucleotide d(T₄G₈T₄) (referred to as (3)₄), the binding constant is significantly higher, at 5.2 × 10⁷ M⁻¹ (Scatchard model) and 2.4 × 10⁶ M⁻¹ (McGhee−von Hippel model). acs.orgnih.gov These values indicate a strong affinity for G-quadruplex structures, with binding generally increasing with the length of the oligonucleotide. acs.orgnih.gov

| Oligonucleotide | Binding Model | Kα (M⁻¹) |

|---|---|---|

| d(T₄G₄T₄) ((1)₄) | Scatchard | 5.6 × 10⁶ acs.orgnih.gov |

| d(T₄G₄T₄) ((1)₄) | McGhee−von Hippel (potential binding sites) | 1.3 × 10⁶ acs.orgnih.gov |

| d(T₄G₈T₄) ((3)₄) | Scatchard | 5.2 × 10⁷ acs.orgnih.gov |

| d(T₄G₈T₄) ((3)₄) | McGhee−von Hippel (potential binding sites) | 2.4 × 10⁶ acs.orgnih.gov |

Stoichiometric Ratios in Nucleic Acid Complexes

The stoichiometric ratios of this compound binding to G-quadruplexes have been determined through methods such as continuous variation analysis. For the G-quadruplex formed by d(T₄G₄T₄) ((1)₄), a 2:1 binding stoichiometry (this compound:quadruplex) has been observed. acs.orgnih.govresearchgate.net With the longer d(T₄G₈T₄) ((3)₄), a 3:1 binding stoichiometry was found. acs.orgnih.govresearchgate.net This suggests that the number of bound this compound molecules can vary with the size and complexity of the G-quadruplex structure. For the related TMPyP4, saturation stoichiometries of 4:1 for a Bcl-2 promoter sequence G-quadruplex have been reported, indicating that the specific metal ion might influence the exact binding ratio. msstate.eduplos.org

| Oligonucleotide | This compound : Quadruplex Ratio | Method |

|---|---|---|

| d(T₄G₄T₄) ((1)₄) | 2:1 acs.orgnih.govresearchgate.net | Continuous Variation Analysis acs.orgnih.gov |

| d(T₄G₈T₄) ((3)₄) | 3:1 acs.orgnih.govresearchgate.net | Continuous Variation Analysis acs.orgnih.gov |

Kinetic Aspects of Complex Formation and Dissociation

While specific kinetic data (kon and koff rates) for this compound are not explicitly detailed in the provided snippets, the general kinetic aspects of porphyrin-nucleic acid interactions have been investigated. For example, the related porphyrin TMPyP4 has been shown to exhibit different kinetic binding features with various conformations of human telomeric DNA, with rates of formation and dissociation in the millisecond timescale differing by an order of magnitude. nih.gov These studies often employ techniques like T-Jump kinetic experiments and molecular dynamics simulations to understand the dynamic interactions. nih.gov The stability of the ligand-G4 complex depends on dynamic interactions, which determine whether small molecules stabilize or unfold a G4 structure. biorxiv.org

Selectivity of this compound for Specific Nucleic Acid Conformations

This compound demonstrates a preference for G-quadruplex structures, primarily through external stacking at the ends of the guanine runs. acs.orgnih.gov For longer G-quadruplexes like d(T₄G₈T₄), there is also evidence consistent with intercalation of a this compound molecule into the G-quadruplex. acs.orgnih.gov This dual binding mode contributes to its interaction profile.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16020006 nih.gov |

| TMPyP4 | 2723625 nih.gov |

This compound: Unraveling Its Interactions with Nucleic Acid Structures

This compound, a copper(II) derivative of 5,10,15,20-tetrakis(1-methyl-4-pyridyl)-21H,23H-porphine, is a cationic porphyrin extensively studied for its intricate interactions with nucleic acid structures. Its distinct molecular architecture, characterized by a planar aromatic core and positively charged pyridinium (B92312) arms, facilitates diverse binding modes, positioning it as a pivotal compound in understanding nucleic acid recognition and modulation. acs.orgnih.gov

This compound engages in various interactions with nucleic acid structures, particularly with G-quadruplexes and, to some extent, other RNA secondary structures, influencing their stability and conformation.

Binding to RNA G-quadruplexes

This compound has been demonstrated to interact with parallel-stranded G-quadruplexes, exemplified by those formed from oligonucleotides such as d(T₄G₄T₄) and d(T₄G₈T₄). acs.orgnih.gov Absorption titrations of this compound with these quadruplexes induce characteristic spectral changes, including both bathochromicity (red-shift) and hypochromicity (decrease in intensity) of the porphyrin Soret band. These changes are more pronounced with longer oligonucleotides, indicating a direct and strong binding interaction between the porphyrin and the G-quadruplex structure. acs.orgnih.gov Further insights from induced emission spectra suggest that the ligand becomes protected from the solvent upon binding, reinforcing the notion of a close association. acs.orgnih.gov

While this compound is generally associated with stabilizing G-quadruplexes, it is important to note the nuanced behavior observed with its metal-free analogue, TMPyP4. TMPyP4 has been reported to exhibit a more complex and sometimes opposing effect on RNA G-quadruplexes, with studies indicating its capacity to unfold or destabilize certain RNA G-quadruplex structures, such as the exceptionally stable all-purine RNA G-quadruplex (M3Q) found in the 5'-UTR of MT3-MMP mRNA. nih.govnih.gov This suggests that the presence of the copper ion in this compound may significantly influence its specific interactions and subsequent effects on RNA G-quadruplexes compared to its metal-free counterpart. Investigations into TMPyP4's binding to RNA G-quadruplexes have revealed a two-state mechanism involving groove-bound and top-face bound conformations, ultimately leading to the disruption of Hoogsteen hydrogen bonds and subsequent intercalation. nih.govbiorxiv.org

Modulation of RNA Secondary Structures

Beyond its well-documented interactions with G-quadruplexes, the broader influence of this compound on other RNA secondary structures remains an area of ongoing exploration. RNA secondary structures, encompassing diverse motifs like hairpins, long-range interactions, and pseudoknots, are fundamental to various cellular processes, including RNA synthesis, splicing, and translation. nih.govuni-greifswald.deleidenuniv.nl While extensive research specifically detailing this compound's modulation of general RNA secondary structures (excluding G-quadruplexes) is less abundant in the current literature, the established interactions of porphyrins with nucleic acids suggest a potential for broader influence. For instance, this compound has been noted to interact with rA•rU base pairs within duplex RNAs. researchgate.net The observed shifts in the Soret band of porphyrins upon binding to single-stranded nucleic acids indicate a general interaction with RNA structures, even if the precise mechanisms of modulation for non-quadruplex forms by this compound are not always fully elucidated. nih.gov

Binding Affinity, Stoichiometry, and Kinetics

The interaction of this compound with nucleic acids is characterized by quantifiable binding affinities, specific stoichiometric ratios, and dynamic kinetic parameters.

Determination of Binding Constants (Kα)

The binding affinity of this compound to G-quadruplexes has been rigorously quantified using various biophysical models. For the parallel-stranded G-quadruplex formed by d(T₄G₄T₄) (designated as (1)₄), the approximate binding constant (Kα) for this compound is reported as 5.6 × 10⁶ M⁻¹ when analyzed by the Scatchard model. When considering potential binding sites using the McGhee−von Hippel model, the Kα is approximately 1.3 × 10⁶ M⁻¹. acs.orgnih.gov For the longer oligonucleotide d(T₄G₈T₄) (referred to as (3)₄), the binding constant is notably higher, reaching 5.2 × 10⁷ M⁻¹ via the Scatchard model and 2.4 × 10⁶ M⁻¹ using the McGhee−von Hippel model. acs.orgnih.gov These values collectively underscore a strong affinity for G-quadruplex structures, with binding generally correlating positively with the length of the oligonucleotide. acs.orgnih.gov

| Oligonucleotide | Binding Model | Kα (M⁻¹) |

|---|---|---|

| d(T₄G₄T₄) ((1)₄) | Scatchard | 5.6 × 10⁶ acs.orgnih.gov |

| d(T₄G₄T₄) ((1)₄) | McGhee−von Hippel (potential binding sites) | 1.3 × 10⁶ acs.orgnih.gov |

| d(T₄G₈T₄) ((3)₄) | Scatchard | 5.2 × 10⁷ acs.orgnih.gov |

| d(T₄G₈T₄) ((3)₄) | McGhee−von Hippel (potential binding sites) | 2.4 × 10⁶ acs.orgnih.gov |

Stoichiometric Ratios in Nucleic Acid Complexes

The stoichiometric ratios of this compound binding to G-quadruplexes have been elucidated through techniques such as continuous variation analysis. For the G-quadruplex formed by d(T₄G₄T₄) ((1)₄), a consistent 2:1 binding stoichiometry (this compound:quadruplex) has been observed. acs.orgnih.govresearchgate.net In contrast, with the longer d(T₄G₈T₄) ((3)₄), a 3:1 binding stoichiometry was determined, indicating that the number of bound this compound molecules can vary depending on the size and structural characteristics of the G-quadruplex. acs.orgnih.govresearchgate.net It is worth noting that for the related porphyrin TMPyP4, saturation stoichiometries of 4:1 have been reported for a Bcl-2 promoter sequence G-quadruplex, suggesting that the specific metal ion within the porphyrin core can influence the precise binding ratio. msstate.eduplos.org

| Oligonucleotide | This compound : Quadruplex Ratio | Method |

|---|---|---|

| d(T₄G₄T₄) ((1)₄) | 2:1 acs.orgnih.govresearchgate.net | Continuous Variation Analysis acs.orgnih.gov |

| d(T₄G₈T₄) ((3)₄) | 3:1 acs.orgnih.govresearchgate.net | Continuous Variation Analysis acs.orgnih.gov |

Kinetic Aspects of Complex Formation and Dissociation

While specific kinetic data, such as association (kon) and dissociation (koff) rates, for this compound are not extensively detailed in the provided search results, the broader kinetic aspects of porphyrin-nucleic acid interactions have been a subject of investigation. For instance, studies on the related porphyrin TMPyP4 have revealed that it exhibits distinct kinetic binding features with various conformations of human telomeric DNA. These studies, often employing techniques like T-Jump kinetic experiments and molecular dynamics simulations, have shown that the rates of complex formation and dissociation can differ by an order of magnitude in the millisecond timescale. nih.gov The stability of the ligand-G4 complex is understood to be dependent on dynamic interactions, which ultimately dictate whether a small molecule will stabilize or unfold a G-quadruplex structure. biorxiv.org

Selectivity of this compound for Specific Nucleic Acid Conformations

This compound exhibits a notable preference for G-quadruplex structures, primarily engaging through external stacking at the ends of the guanine runs. acs.orgnih.gov For longer G-quadruplexes, such as d(T₄G₈T₄), there is also evidence supporting an intercalative binding mode where a this compound molecule inserts into the G-quadruplex structure. acs.orgnih.gov This capacity for both end-stacking and intercalation contributes to its versatile interaction profile.

Spectroscopic and Biophysical Characterization of Cutmpyp4 Nucleic Acid Complexes

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a fundamental tool for characterizing the binding of porphyrins like CuTMPyP4 to nucleic acids, primarily by observing changes in the porphyrin's Soret band.

Upon binding to nucleic acids, the Soret band (the most intense absorption band, typically around 400-500 nm) of this compound undergoes characteristic changes, including hypochromicity and bathochromicity. Hypochromicity refers to a decrease in the absorbance intensity, while bathochromicity (or red-shift) indicates a shift of the absorption maximum to longer wavelengths.

For instance, studies on the interaction of this compound with parallel-stranded G-quadruplexes (G4s) formed by d(T4Gn T4) oligonucleotides (where n ranges from 4 to 10) revealed consistent spectral alterations. Absorption titrations showed approximately 8.3 ± 2 nm bathochromicity and 46.2–48.6% hypochromicity of the porphyrin Soret band researchgate.net. These changes are indicative of a direct interaction between the porphyrin and the nucleic acid structure.

Similar observations have been reported for the metal-free analogue, TMPyP4, which also exhibits significant Soret band changes upon binding to G-quadruplexes. For example, the interaction of TMPyP4 with an RNA G-quadruplex (M3Q) resulted in a substantial 22 nm bathochromic shift (from 424 nm to 446 nm) and up to 75% hypochromicity nih.govsemanticscholar.org. Another study involving TMPyP4 and RNA PQS18-1 G4 showed a bathochromic shift of 20 nm and 70% hypochromicity, suggesting strong stacking interactions between the porphyrin and the G-tetrads ucl.ac.ukbiorxiv.org. The presence of a sharp isosbestic point, observed at 436 nm for TMPyP4 with M3Q RNA G-quadruplex, further confirms the formation of a stable complex between the ligand and the nucleic acid nih.govsemanticscholar.org. Generally, large bathochromic shifts (greater than 15 nm) and significant hypochromic effects (larger than 35%) are often associated with an intercalative binding mechanism, where the porphyrin inserts itself between the base pairs or G-tetrads of the nucleic acid researchgate.net.

| Porphyrin | Nucleic Acid | Bathochromicity (nm) | Hypochromicity (%) | Isosbestic Point (nm) | Reference |

|---|---|---|---|---|---|

| This compound | d(T4Gn T4) G4s | 8.3 ± 2 | 46.2–48.6 | Not specified | researchgate.net |

| TMPyP4 | M3Q RNA G4 | 22 (from 424 to 446) | ~75 | 436 | nih.govsemanticscholar.org |

| TMPyP4 | RNA PQS18-1 G4 | 20 | 70 | Not specified | ucl.ac.ukbiorxiv.org |

The spectral changes observed in the UV-Vis profile of this compound are direct indicators of its interaction with nucleic acids. The Soret band of this compound not only shifts but also decreases in intensity upon binding to G-quadruplexes researchgate.netresearchgate.net. This reduction and shift in the visible absorption spectra signify the formation of a strong complex between the porphyrin and the nucleic acid ucl.ac.uk.

Furthermore, induced emission spectra of this compound in the presence of d(T4Gn T4) G4 quadruplexes suggest that the porphyrin becomes protected from the solvent environment upon binding researchgate.netresearchgate.net. This protection often implies a binding mode where the ligand is shielded by the nucleic acid structure, such as external stacking or intercalation. The magnitude of these spectral changes, including the extent of bathochromicity and hypochromicity, tends to be more pronounced with longer oligonucleotide sequences, indicating a greater extent of interaction or more binding sites researchgate.net.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary and tertiary structures of nucleic acids and their interactions with chiral or achiral ligands. It measures the differential absorption of left- and right-circularly polarized light, providing detailed information about molecular conformation mdpi.comcreative-proteomics.com.

When an achiral molecule, such as a porphyrin, binds to a chiral biomolecule like a nucleic acid, it can acquire optical activity and exhibit an Induced Circular Dichroism (ICD) signal within its own absorption region, typically the Soret band for porphyrins mdpi.comcreative-proteomics.com. The characteristics of these ICD signals, including their shape and intensity, offer crucial insights into the specific binding mechanisms and the orientation of the ligand relative to the nucleic acid mdpi.comnih.gov.

A notable example involves this compound's interaction with poly(dA) (a single-stranded DNA homopolymer). This complex displays a distinctive large conservative CD feature in the Soret region, with a differential molar ellipticity (Δε) of approximately ± 10^2 M^-1 cm^-1 researchgate.net. This unique CD signature, differing from those observed for other this compound-nucleic acid complexes, suggests that this compound could serve as a useful reagent for identifying single-stranded regions within complex nucleic acid mixtures researchgate.net.

However, the presence and nature of ICD signals can vary depending on the specific binding mode. For instance, studies on TMPyP4 binding to the Bcl-2 promoter G-quadruplex showed little to no evidence of an induced CD signal for the bound porphyrin msstate.edu. This observation implies that certain binding modes, such as end-stacking or intercalation, may not always create the necessary asymmetric environment for the porphyrin to exhibit a detectable ICD signal msstate.edu. Conversely, it has been suggested that binding to the grooves of G-quadruplexes might provide an asymmetric environment that could result in an observable CD spectrum msstate.edu.

CD spectroscopy is indispensable for identifying and characterizing the different topologies adopted by G-quadruplex (G4) structures, as each distinct G4 conformation exhibits a unique CD spectral signature biorxiv.org. Common G4 topologies and their characteristic CD signals include:

Parallel G4s: Typically show a positive peak around 264 nm and a negative peak around 245 nm biorxiv.orgfrontiersin.org.

Antiparallel G4s: Characterized by a positive band around 295 nm and a negative band around 260 nm biorxiv.org.

Hybrid (or 3+1) G4s: Display positive peaks at both 295 nm and 260 nm, with a negative peak at 245 nm biorxiv.org.

CD spectroscopy is also valuable for monitoring conformational changes in nucleic acids induced by ligand binding or other environmental factors biorxiv.orgcreative-proteomics.com. For example, the CD spectrum of RNA PQS18-1 in the presence of 100 mM KCl exhibits a positive peak at 264 nm and a negative peak at 240 nm, consistent with a parallel-stranded RNA G4 topology biorxiv.org. Upon the addition of TMPyP4 to RNA PQS18-1, a concentration-dependent decrease in the CD signal at 264 nm was observed, indicating that TMPyP4 disrupts the G4 structure biorxiv.org. Similarly, the G4-unfolding capability of TMPyP4 was demonstrated by a decrease in the positive CD signal at 263 nm, characteristic of a parallel G4, when interacting with an intramolecular RNA G4 (M3Q) mdpi.com.

| G-quadruplex Topology | Characteristic CD Peaks | Reference |

|---|---|---|

| Parallel | Positive at ~264 nm, Negative at ~245 nm | biorxiv.orgfrontiersin.org |

| Antiparallel | Positive at ~295 nm, Negative at ~260 nm | biorxiv.org |

| Hybrid (3+1) | Positive at ~295 nm and ~260 nm, Negative at ~245 nm | biorxiv.org |

CD melting studies are a widely used method to evaluate the thermal stability of nucleic acid structures and how this stability is influenced by ligand binding mdpi.comnih.gov. In these experiments, the melting temperature (Tm) is determined as the temperature at which 50% of the nucleic acid structure has unfolded, typically monitored by changes in molar ellipticity at a characteristic wavelength nih.gov.

The type of metal within the porphyrin core can significantly influence its ability to stabilize or destabilize G4 structures. For instance, in a study comparing different metalloporphyrins, this compound exhibited a lesser stabilizing effect on a d(TAGGG)2 G4 model oligonucleotide (ΔT1/2 = 4.7 °C) compared to ZnTMPyP4 (ΔT1/2 = 13.5 °C) mdpi.com. This highlights the role of the metal center in modulating the ligand's interaction with and stabilization of G4 structures mdpi.com.

Interestingly, TMPyP4, the metal-free analogue, has demonstrated a dual behavior, being reported to both stabilize and destabilize G4s depending on the specific G4 sequence and experimental conditions ucl.ac.uk. For example, CD melting analysis of RNA PQS18-1 G4 in the presence of TMPyP4 showed a destabilizing effect. At higher ligand concentrations, two distinct transitions were observed, with ΔTm values decreasing by -8°C and -3°C biorxiv.org. Furthermore, the melting and annealing processes for RNA PQS18-1 in the presence of TMPyP4 were found to be irreversible, suggesting complex binding and unfolding pathways biorxiv.org. The destabilizing effect of TMPyP4 on RNA G4 was consistent across a wide range of RNA concentrations, reinforcing its ability to disrupt these structures biorxiv.org.

| Porphyrin | Nucleic Acid | Effect on Tm (ΔTm or ΔT1/2) | Observation | Reference |

|---|---|---|---|---|

| This compound | d(TAGGG)2 G4 | +4.7 °C (ΔT1/2) | Lesser stabilization compared to ZnTMPyP4 | mdpi.com |

| TMPyP4 | RNA PQS18-1 G4 | -8 °C and -3 °C | Destabilizing effect, two clear transitions observed | biorxiv.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the binding of this compound to nucleic acids, offering insights into quenching mechanisms and ligand-induced emission changes upon complex formation.

Quenching Mechanisms upon Nucleic Acid Binding

Upon binding to nucleic acids, the fluorescence of this compound is typically quenched nih.govflybase.org. This quenching phenomenon suggests that the porphyrin becomes protected from the solvent environment once it forms a complex with the nucleic acid nih.govflybase.org. Studies involving TMPyP4, the metal-free analogue of this compound, have shown fluorescence attenuation across a broad wavelength range (625-820 nm) at low molar ratios of TMPyP4 to RNA G-quadruplexes fishersci.ca.

A significant quenching mechanism implicated in porphyrin-nucleic acid interactions is electron transfer, particularly from guanine (B1146940) nucleobases to the fluorophore frontiersin.orgfishersci.ptacs.org. Specifically, for TMPyP4 intercalated between GC base pairs, quenching of the S1 excited state (but not the triplet T1 state) is observed, consistent with an electron transfer from guanine to the porphyrin fishersci.pt. The mode of binding profoundly influences quenching; externally bound porphyrins remain exposed to the solvent, leading to quenching by water, while intercalation can facilitate energy transfer between the porphyrin and adjacent guanines, also resulting in quenching acs.org.

Ligand-Induced Emission Changes

Beyond quenching, the binding of this compound to nucleic acids can induce distinct changes in its emission spectrum. Induced emission spectra of this compound in the presence of G-quadruplexes indicate that the porphyrin is shielded from the solvent, reflecting a change in its microenvironment upon binding nih.govflybase.org.

For TMPyP4, at higher molar ratios with RNA, the fluorescence emission spectrum undergoes notable alterations, including the appearance of a maximum at 667 nm and a redshift from 715 nm to 740 nm fishersci.ca. Similarly, when TMPyP4 interacts with Bcl-2 G-quadruplex DNA at higher mole ratios (e.g., approximately 4:1 ligand/DNA), a dramatic increase in fluorescence is observed in the 660 nm region, accompanied by a nonlinear attenuation near 700 nm and a redshift in the λmax for the 730 nm peak acs.org. This increase in fluorescence intensity is attributed to the intercalation of TMPyP4 between G-tetrads, which facilitates energy transfer processes acs.org.

Resonance Light Scattering (RLS) for Aggregate Detection

Resonance Light Scattering (RLS) is a valuable technique employed to detect the aggregation of porphyrins, both in isolation and when associated with a substrate like nucleic acids researchgate.net. This phenomenon arises from an enhancement of scattered light intensity in close proximity to an absorption band. When porphyrins aggregate, the electronic coupling between individual molecules within the assembly leads to enhanced Rayleigh scattering researchgate.net.

RLS experiments are typically conducted under conditions where the porphyrin is in excess, which allows for the detection of interactions and self-assembly among porphyrin molecules researchgate.net. A low RLS intensity for a porphyrin solution alone indicates the absence of significant aggregation researchgate.net. RLS measurements can also provide estimations of the size of these aggregates. Furthermore, RLS is crucial for accurately interpreting UV/Visible absorption spectra of solutions containing aggregated species, as it helps to differentiate and correct for the scattering component that can otherwise lead to misleading absorption results.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used to characterize systems containing unpaired electrons, such as the copper(II) ion in this compound nih.gov. This method offers unique insights into the magnetic interactions and coordination environment of the copper center within nucleic acid complexes.

Spin-Spin Interaction Analysis

EPR studies of this compound bound to G-quadruplexes have revealed that the porphyrin molecules occupy magnetically noninteracting sites on the quadruplex structure nih.govflybase.org. This finding is crucial for understanding the arrangement and proximity of bound this compound molecules.

Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), are powerful for probing structural details on the nanometer scale, typically sensitive to distances ranging from 2 to 8 nm, and in some cases up to 10 nm. DEER specifically isolates the dipolar interaction between unpaired electron spins. The strength of this dipolar interaction is inversely proportional to the cube of the distance (r⁻³) between the two electron spins, enabling precise distance measurements. DEER measurements applied to this compound bound to G-quadruplexes have been utilized to investigate the local structure and confirm binding stoichiometries, such as a 2:1 ratio of this compound to quadruplex, consistent with end-stacking. It has been noted that the non-covalent nature of the binding and potential distribution of the porphyrin around the quadruplex can lead to a broadening of the observable Cu²⁺-Cu²⁺ distances. Continuous Wave (CW) EPR can also measure distances, though typically limited to shorter ranges, less than 2.5 nm.

Elucidation of Copper(II) Coordination Environment in Complexes

EPR spectroscopy provides detailed information about the local electronic environment and hyperfine interactions of the copper(II) center. Upon binding of this compound to oligonucleotides, changes in the EPR spectra are observed, including an increase in the Cu-N superhyperfine coupling constant flybase.org. These changes are indicative of alterations in the copper(II) coordination environment as it interacts with the nucleic acid.

For copper(II) complexes, EPR spectra with g|| > g⊥ typically suggest that the unpaired electron resides in the dₓ²₋ᵧ² orbital, which is characteristic of square planar, tetrahedral, or tetragonal-pyramidal distortion in the coordination geometry around the copper(II) ion. While this compound inherently features a square planar N4 coordination environment for the copper(II) within the porphyrin macrocycle, the observed changes in superhyperfine coupling upon nucleic acid binding provide evidence for how this environment is perturbed or how the accessibility of coordinating solvent molecules might change due to the interaction flybase.org. EPR can therefore elucidate the specific coordination sphere of the metal ion within the complex, such as the involvement of nitrogen atoms from the porphyrin and potential interactions with nucleic acid functional groups.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopic technique that significantly amplifies Raman signals of molecules adsorbed on nanostructured metallic surfaces, such as silver or gold researchgate.netmdpi.comwikipedia.org. The enhancement factor can be substantial, reaching up to 10^10 to 10^11, enabling the detection of molecules at very low concentrations, sometimes even at the single-molecule level wikipedia.org. The primary mechanisms contributing to SERS enhancement are the electromagnetic (EM) mechanism and the chemical enhancement (CE) mechanism researchgate.netbeilstein-journals.orgbeilstein-archives.orgmdpi.commdpi.com. The EM mechanism, which is generally stronger, arises from the excitation of localized surface plasmon resonances (LSPRs) on the metal surface, leading to intense local electromagnetic fields researchgate.netbeilstein-journals.orgbeilstein-archives.orgmdpi.commdpi.com. The CE mechanism, while weaker, involves charge transfer between the plasmonic surface and the chemically adsorbed analyte molecules, introducing new states in the electronic structure of the metal-adsorbate complex and increasing the Raman scattering cross-section beilstein-journals.orgbeilstein-archives.orgmdpi.commdpi.com.

This compound has been widely utilized as a SERS-reporting analyte, particularly on silver substrates, due to its strong Raman scattering properties and its cationic nature, which facilitates interaction with negatively charged surfaces or biomolecules researchgate.netswinburne.edu.au. The detection limit for this compound using SERS can be as low as 10^-11 M or even 10^-12 M, highlighting the technique's exceptional sensitivity for this compound researchgate.netscience.gov.

Vibrational Fingerprints of this compound Interactions

SERS provides distinct "vibrational fingerprints" that are characteristic of specific molecular structures and their interactions researchgate.netscience.gov. For this compound, these fingerprints correspond to its unique vibrational modes, which can be altered upon interaction with nucleic acids or SERS-active substrates. The spectral changes observed in SERS, such as shifts in peak positions or changes in relative band intensities, offer valuable information about the binding modes and conformational changes of this compound upon complexation. While specific vibrational peak assignments for this compound-nucleic acid complexes are detailed in specialized literature, the general principle is that these unique spectral signatures allow for the identification and characterization of the porphyrin's state and environment.

SERS as a Probe for Binding Mechanisms

SERS is a powerful tool for investigating the binding mechanisms of this compound with nucleic acids. The strong negative charge of nucleic acids, particularly oligonucleotides, makes them suitable for studying electrostatic interactions with positively charged ligands like this compound beilstein-journals.orgbeilstein-archives.orgnih.gov. Studies have shown that the SERS intensity of cationic this compound is significantly influenced by the surface charge of the SERS substrate. For instance, a shift from an initially negative silver surface charge to a positive one can lead to a decrease or even complete disappearance of the this compound SERS signal, indicating the crucial role of electrostatic attraction in its adsorption and subsequent enhancement beilstein-journals.orgbeilstein-archives.org. Conversely, modifications to the silver nanoparticle surface, such as treatment with Cu2+ ions, can enhance the SERS signal of this compound, suggesting improved adsorption or favorable charge distribution for the cationic porphyrin beilstein-journals.org. These observations underscore SERS's ability to elucidate how electrostatic interactions govern the binding of this compound to nucleic acid structures and SERS substrates, providing insights into the proximity and orientation of the porphyrin relative to the plasmonic surface or the nucleic acid backbone.

Advanced Time-Resolved Spectroscopies

Advanced time-resolved spectroscopies, such as femtosecond transient absorption, are indispensable for probing the ultrafast dynamics of excited states in molecules and their complexes. These techniques allow researchers to observe photochemical and photophysical processes in real-time, providing critical information about energy relaxation pathways, charge transfer, and conformational changes that occur on femtosecond to picosecond timescales nih.govrsc.org.

Femtosecond Transient Absorption Spectroscopy

Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a technique that involves exciting a sample with an ultrashort pump pulse (typically femtoseconds in duration) to promote molecules to an electronically excited state, and then monitoring the subsequent changes in absorption with a time-delayed, weak probe pulse nih.govrsc.org. This method is particularly effective for studying the excited-state dynamics of this compound. Research has employed fs-TAS to investigate the deactivation pathways of the lowest excited triplet (π,π*) state of cationic water-soluble Cu(II)-5,10,15,20-meso-tetrakis(4-N-methylpyridyl)porphyrin (this compound) researchgate.netacs.org.

Studies on related porphyrins, such as tetrakis(N-methyl-4-pyridyl)porphyrin (H2TMPyP(4)) and its zinc(II) complex (ZnTMPyP(4)), using femtosecond transient absorption measurements following Soret band excitation, have revealed multiexponential kinetics for molecular relaxation processes rsc.org. For these porphyrins, the lifetime of the S2 excited state is remarkably short, estimated to be less than 100 femtoseconds. A transient absorption component observed at approximately 150 femtoseconds has been attributed to vibrational relaxation occurring within the S1 excited state rsc.org. These findings highlight the extremely rapid initial energy dissipation mechanisms within the porphyrin core.

Picosecond Dynamics of Excited States

Following the initial femtosecond relaxation processes, the excited states of this compound undergo further deactivation on picosecond timescales. For this compound, the excited-state deactivation, involving excited states belonging to four- and five-coordinate forms of the molecule, occurs within tens of picoseconds researchgate.net. This picosecond decay is crucial for understanding the energy transfer and relaxation mechanisms when this compound interacts with nucleic acids.

Electrochemical Investigations of Cutmpyp4 and Its Nucleic Acid Adducts

Redox Properties of CuTMPyP4

The initial reduction of a porphyrin containing an M(II) ion, such as copper(II), results in the formation of a porphyrin dianion. researchgate.net This reversible reduction is followed by further reductions involving the 1-methyl-4-pyridyl groups at more negative potentials. researchgate.net While the reduction processes tend to be well-defined, the oxidation processes of these porphyrins are often not truly reversible. researchgate.net The specific redox potentials for this compound are influenced by its porphyrin π-ring system and the peripheral 1-methyl-4-pyridyl substituents. researchgate.net

Electrochemical Sensing of Nucleic Acid Structures

Electrochemical DNA biosensors leverage the specific interaction between nucleic acids and electroactive molecules to detect target sequences or structural changes. researchgate.net These sensors operate by monitoring alterations in the electrochemical response of labels or indicators upon DNA hybridization or structural modification. researchgate.net this compound's ability to interact with nucleic acids, particularly G-quadruplexes, forms the basis for its application in electrochemical sensing. researchgate.net

Detection of G-Quadruplexes via this compound Interaction

G-quadruplexes (G4s) are non-canonical nucleic acid structures formed by guanine-rich sequences, stabilized by stacked guanine (B1146940) quartets and cations like potassium (K+). sonar.chfrontiersin.org These structures are involved in various biological processes and are considered promising therapeutic targets. researchgate.netsonar.ch this compound is known to bind to G-quadruplexes, and this interaction has been extensively studied. researchgate.netacs.org

The binding of this compound to G-quadruplexes can induce significant changes in the porphyrin's spectroscopic properties. For instance, studies involving the interaction of this compound with parallel-stranded G-quadruplexes, such as those formed by d(T4GnT4) oligonucleotides, have shown a bathochromicity (red-shift) and hypochromicity (decrease in intensity) of the porphyrin's Soret band. acs.orgacs.org This optical response indicates a strong interaction and protection of the porphyrin from the solvent upon binding. acs.org

The following table summarizes typical optical changes observed when this compound interacts with G-quadruplexes:

| Property (Soret Band) | Change | Value | Reference |

| Bathochromicity | Shift | 8.3 ± 2 nm | acs.orgacs.org |

| Hypochromicity | Decrease | 46.2-48.6% | acs.orgacs.org |

Electrochemical G-quadruplex biosensors are a promising area of research, leveraging the unique properties of G4 structures and their interactions with ligands like this compound to achieve enhanced sensitivity and specificity in detection. sonar.ch

Electrochemical Impedance Spectroscopy (EIS) Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful and highly surface-sensitive electrochemical technique used to characterize the interfacial properties of an electrode system by measuring its impedance as a function of AC potential frequency. palmsens.combiologic.netmdpi.com EIS can effectively separate the contributions of various electrochemical components, such as electron transfer resistance (Rct) and double-layer capacitance (Cdl). palmsens.com

In the context of this compound and its nucleic acid adducts, EIS can be employed to investigate the binding events at an electrode surface. When this compound interacts with immobilized nucleic acid structures, such as G-quadruplexes, changes in the electrode's impedance can be observed. For instance, the formation of a this compound-G4 adduct on an electrode surface can alter the charge transfer resistance and capacitance, providing insights into the binding kinetics, affinity, and the conformational changes induced by the interaction. EIS measurements are typically represented by Nyquist and Bode plots, which allow for the analysis of different electrochemical processes occurring at various time scales. palmsens.compineresearch.com The sensitivity of EIS to surface modifications makes it an invaluable tool for characterizing the formation of this compound-nucleic acid complexes in electrochemical biosensors. mdpi.com

Adsorptive Stripping Techniques (AdS, AdTS)

Adsorptive Stripping Voltammetry (AdSV or AdS) is a highly sensitive electroanalytical technique particularly suited for the trace determination of electroactive species. researchgate.netrsc.org The technique involves two main steps: a preconcentration step, where the analyte is accumulated onto the electrode surface through adsorption, and a stripping step, where the accumulated species is electrochemically oxidized or reduced, generating a measurable current signal. rsc.orgnih.gov The preconcentration step significantly enhances the sensitivity by increasing the amount of analyte available for detection. nih.gov

In the study of this compound and its nucleic acid adducts, AdS techniques, including Adsorptive Transfer Stripping (AdTS), can be utilized. The inherent electroactivity of this compound, combined with its strong adsorption onto electrode surfaces and its specific interaction with nucleic acids, makes it amenable to such methods. By monitoring the stripping signal of this compound, researchers can detect its binding to nucleic acid structures. Changes in the stripping peak current or potential of this compound upon interaction with target nucleic acid sequences (e.g., G-quadruplexes) can indicate the formation of adducts, providing a sensitive electrochemical readout. Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are commonly employed as redissolution techniques in conjunction with AdS to achieve high sensitivity and resolution. nih.gov This approach allows for the detection of nucleic acid structures, or even the presence of specific structural motifs like G-quadruplexes, through the electrochemical signature of the bound this compound.

Computational and Theoretical Studies on Cutmpyp4 Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations are a fundamental tool for predicting the preferred binding orientations and affinities of ligands to macromolecular targets. For porphyrin derivatives like CuTMPyP4, these simulations are often used to identify potential binding sites and initial poses within nucleic acid structures, especially G-quadruplexes. Studies on the related cationic porphyrin TMPyP4, which shares the same ligand scaffold as this compound, have shown that it can bind to human telomeric G-quadruplexes through various modes, including external stacking on the terminal guanine-tetrad and groove binding mdpi.comnih.gov. While direct molecular docking studies explicitly detailing this compound's binding to G-quadruplexes are often followed by more rigorous molecular dynamics simulations, evidence suggests that this compound can intercalate into G-quadruplex structures flybase.org. This implies that docking protocols would predict such binding modes as initial configurations for further dynamic analysis. The ability of porphyrins with cationic limbs to interact with G-quadruplexes via groove and loop regions has also been explored through molecular docking, identifying low-energy binding regions acs.org.

Molecular Dynamics (MD) Simulations of this compound-Nucleic Acid Complexes

Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior and stability of this compound in complex with nucleic acids over time. These simulations provide detailed insights into the structural changes, solvent effects, and interaction forces that govern binding.

For this compound specifically, MD simulations have shown consistency with an intercalation binding mode within G-quadruplexes flybase.org. This mode involves the planar porphyrin core inserting between adjacent G-tetrads, a common interaction for planar aromatic ligands with nucleic acids fishersci.ptacs.org. Studies on the unmetallated TMPyP4 have also revealed various binding modes with G-quadruplexes, including end-stacking and groove binding, and that these modes can coexist depending on ligand concentration and temperature fishersci.ca. MD simulations have further demonstrated that TMPyP4 can stack with G4-tetrads and that the feasibility of regular intercalation depends on the length of the quadruplex, the stoichiometric ratio, and the edge termination motif fishersci.pt. The dynamic and energetic properties of these binding modes are thoroughly examined through MD, providing a detailed comparison between DNA quadruplex and DNA duplex binding flybase.org.

MD simulations are particularly valuable for characterizing the stability of these complexes. For instance, MD studies on TMPyP4 interacting with human telomeric DNA have revealed that binding can involve π-π stacking with external loop bases, and that the ligand can interact kinetically differently with various G-quadruplex conformations.

Quantum Chemical Calculations of Electronic Structure and Interaction Energies

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound and the nature of its interactions with nucleic acids at a fundamental level. These methods provide insights into electron distribution, orbital interactions, and the energetic components contributing to binding.

While direct, explicit quantum chemical calculations on large this compound-nucleic acid complexes are computationally intensive, studies on related metalloporphyrins and their interactions with nucleic acid components provide valuable context. For example, DFT calculations have been used to determine binding energies and interaction mechanisms between porphyrin films and nucleosides, showing that main interactions can occur between the porphyrin core and the pentose (B10789219) of the nucleoside. These calculations can reveal the predominant energetic contributions, such as exchange-correlation effects and electrostatic potential, to molecular stability and interaction energy in base pairs.

For this compound, experimental spectroscopic techniques like absorption titrations, induced emission spectra, and electron paramagnetic resonance (EPR) spectra are often used to probe its interactions with G-quadruplexes. The interpretation of these experimental data, such as changes in the Cu-N superhyperfine coupling constant, often relies on or is complemented by quantum chemical calculations to understand the underlying electronic transitions and spin densities. DFT and time-dependent DFT (TD-DFT) calculations are also utilized to study electronic circular dichroism spectra of DNA quadruple helices, reliably describing charge transfer (CT) transitions in stacked systems, which is highly relevant to this compound's stacking interactions.

Free Energy Calculations for Binding Processes

Free energy calculations are advanced computational methods that quantify the thermodynamic stability of ligand-receptor complexes, providing a more accurate measure of binding affinity than simple scoring functions from docking. These calculations are often coupled with MD simulations.